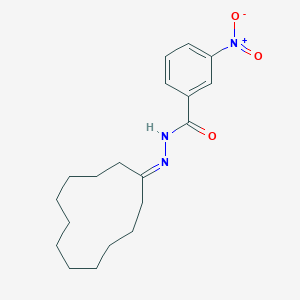![molecular formula C33H14N4O9 B390702 2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]](/img/structure/B390702.png)
2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two isoindole units connected via a carbonyl group, forming a tetrone structure. Its molecular formula is C33H14N4O9, and it has a molecular weight of 610.5 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) typically involves the condensation of phthalic anhydride derivatives with amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the isoindole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoindole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoindole compounds.
科学研究应用
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
作用机制
The mechanism of action of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) involves its interaction with molecular targets through its isoindole rings and carbonyl group. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s unique structure allows it to bind to various molecular targets, including enzymes and receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
5,5’-Carbonylbis(isobenzofuran-1,3-dione): Similar in structure but differs in the presence of furan rings instead of isoindole rings.
Naphthalene-1,8-dicarboxylic anhydride: Shares structural similarities but lacks the tetrone configuration.
Uniqueness
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is unique due to its tetrone structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
属性
分子式 |
C33H14N4O9 |
|---|---|
分子量 |
610.5g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H14N4O9/c38-25(15-9-11-21-23(13-15)32(45)36(30(21)43)34-26(39)17-5-1-2-6-18(17)27(34)40)16-10-12-22-24(14-16)33(46)37(31(22)44)35-28(41)19-7-3-4-8-20(19)29(35)42/h1-14H |
InChI 键 |
WPSTZYZZHCHIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B390620.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)



![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390639.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B390642.png)
![N-(2-(2,4-dimethoxyphenyl)-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390643.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B390644.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B390647.png)


